3-Azabicyclo[3.2.1]octane
Overview
Description
3-Azabicyclo[3.2.1]octane, also known as ABCO, is a heterocyclic compound containing three carbon atoms and one nitrogen atom. It is an important building block for the synthesis of organic molecules and has been used in various scientific research applications. It is also a versatile starting material for the synthesis of other organic molecules. ABCO has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
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Scientific Field: Drug Discovery
- Application Summary : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application : The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . The synthetic approaches to access this bicyclic architecture are summarized in the referenced review .
- Results or Outcomes : The presence of 2-Azabicyclo[3.2.1]octanes in the total synthesis of several target molecules has been highlighted .
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Scientific Field: Synthesis of Tropane Alkaloids
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results or Outcomes : There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
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Scientific Field: Agrochemical, Pharmaceutical and Dyestuff Production
- Application Summary : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as a key intermediate in the production of various agrochemicals, pharmaceuticals, and dyestuffs .
- Methods of Application : This compound is incorporated into the synthesis processes of these products, often serving as a key building block due to its unique chemical structure .
- Results or Outcomes : The use of this compound can lead to the production of more effective and efficient agrochemicals, pharmaceuticals, and dyestuffs .
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Scientific Field: Biomass Valorization
- Application Summary : 2-Azabicyclo[3.2.1]octanes are used in the valorization of biomass-derived compounds through photochemical transformations .
- Methods of Application : The specific methods of application involve the use of photochemical transformations to convert biomass-derived compounds into more valuable products .
- Results or Outcomes : The outcomes of these transformations can vary depending on the specific biomass-derived compounds and the conditions of the photochemical transformations .
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Scientific Field: Palladium-Catalyzed Reactions
- Application Summary : 2-Azabicyclo[3.2.1]octanes are used in palladium-catalyzed reactions of aziridines .
- Methods of Application : The specific methods of application involve the use of palladium catalysts to facilitate reactions involving aziridines .
- Results or Outcomes : The outcomes of these reactions can vary depending on the specific aziridines and the conditions of the palladium-catalyzed reactions .
properties
IUPAC Name |
3-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNJRRDTPULTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487422 | |
Record name | 3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octane | |
CAS RN |
279-82-3 | |
Record name | 3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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